2-cyano-N-methyl-N-(phenylcarbamoyl)acetamide
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Overview
Description
2-cyano-N-methyl-N-(phenylcarbamoyl)acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in organic synthesis and their potential biological activities. The structure of this compound includes a cyano group, a methyl group, and a phenylcarbamoyl group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyano-N-methyl-N-(phenylcarbamoyl)acetamide can be achieved through various methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods: In industrial settings, the production of cyanoacetamides often involves solvent-free reactions due to their efficiency and cost-effectiveness. For example, the solvent-free reaction of aryl amines with ethyl cyanoacetate is a widely used method . This method not only reduces the need for solvents but also simplifies the purification process.
Chemical Reactions Analysis
Types of Reactions: 2-cyano-N-methyl-N-(phenylcarbamoyl)acetamide undergoes various types of chemical reactions, including condensation, substitution, and cyclization reactions . The active hydrogen on the C-2 position of the compound allows it to participate in a variety of reactions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include alkyl cyanoacetates, triethylamine, and ethanol . Reaction conditions can vary, but they often involve heating and the use of catalysts to facilitate the reactions.
Major Products Formed: The reactions of this compound can lead to the formation of various heterocyclic compounds. For example, the treatment of 2-cyano-N-(2-nitrophenyl)acetamide with 1,4-dithiane-2,5-diol in boiling ethanol containing a catalytic amount of triethylamine can yield 2-amino-N-(2-nitrophenyl)thiophene-3-carboxamide .
Scientific Research Applications
2-cyano-N-methyl-N-(phenylcarbamoyl)acetamide has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology and medicine, derivatives of cyanoacetamides have shown diverse biological activities, making them potential candidates for the development of new chemotherapeutic agents . Additionally, the compound’s ability to form novel heterocyclic moieties has drawn the attention of researchers in the field of organic synthesis .
Mechanism of Action
The mechanism of action of 2-cyano-N-methyl-N-(phenylcarbamoyl)acetamide involves its ability to participate in various chemical reactions due to the presence of the cyano and carbonyl groups. These functional groups enable the compound to interact with different molecular targets and pathways. The active hydrogen on the C-2 position plays a crucial role in its reactivity, allowing it to undergo condensation and substitution reactions .
Comparison with Similar Compounds
2-cyano-N-methyl-N-(phenylcarbamoyl)acetamide can be compared with other cyanoacetamide derivatives, such as N-cyanoacetyl-N-methyl-N’-phenyl-urea and N-cyanacetyl-N-methyl-N’-phenyl-harnstoff These compounds share similar structural features but may differ in their reactivity and biological activities
Properties
CAS No. |
72702-74-0 |
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Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-cyano-N-methyl-N-(phenylcarbamoyl)acetamide |
InChI |
InChI=1S/C11H11N3O2/c1-14(10(15)7-8-12)11(16)13-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,16) |
InChI Key |
XCDSTZPYNFMCGC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)CC#N)C(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
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